

Application Note: Quantification of Methoxyphedrine in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: Methoxyphedrine

Cat. No.: B3270568

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Introduction

Methoxyphedrine (also known as N-methylephedrine) is a sympathomimetic amine and a derivative of ephedrine. Its presence and concentration in biological matrices are of interest in pharmacokinetic studies, clinical and forensic toxicology, and sports anti-doping analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of **methoxyphedrine** in biological samples due to its high sensitivity, selectivity, and robustness.^{[1][2][3][4]} This application note provides a detailed protocol for the sensitive and accurate quantification of **methoxyphedrine** in human plasma and urine using LC-MS/MS.

Principle

The method involves the extraction of **methoxyphedrine** and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental

Materials and Reagents

- **Methoxyphedrine** hydrochloride reference standard
- **Methoxyphedrine-d3** (or other suitable deuterated analog) as an internal standard (IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma and urine (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

- **Stock Solutions (1 mg/mL):** Prepare by dissolving the reference standards of **methoxyphedrine** and the internal standard in methanol.
- **Working Standard Solutions:** Prepare by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
- **Calibration Standards and Quality Control (QC) Samples:** Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to obtain a series of concentrations for the calibration curve and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol: Solid Phase Extraction (SPE) for Plasma

- Pre-treatment: To 200 μL of plasma, add 20 μL of the internal standard working solution and 200 μL of 1 M carbonate buffer (pH 9.5). Vortex for 10 seconds.
- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the analytes with 1 mL of a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (50:50:20).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Urine

- Pre-treatment: To 500 μL of urine, add 20 μL of the internal standard working solution and 100 μL of 1 N NaOH. Vortex for 10 seconds.
- Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.^[2]
- Transfer: Transfer the organic layer to a clean tube.
- Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.^[2]
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methoxyphedrine	180.3	148.2	15
Methoxyphedrine (Quantifier)	180.3	58.1	20
Methoxyphedrine-d3 (IS)	183.3	148.2	15

Method Validation

The method was validated according to international guidelines, and the results are summarized below.

Quantitative Data Summary

Parameter	Result
Linearity Range	0.1 - 100 ng/mL[1]
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%RSD)	< 5.2%[1]
Inter-day Precision (%RSD)	< 5.2%[1]
Accuracy (%RE)	< 3.0%[1]
Recovery	> 85%
Matrix Effect	Within ±15%

Diagrams



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Caption: Experimental workflow for **methoxyphedrine** quantification.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of **methoxyphedrine** in biological samples. The described protocols for sample preparation and analysis provide excellent accuracy, precision, and recovery, making the method suitable for a wide range of applications in clinical and forensic settings.

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- To cite this document: BenchChem. [Application Note: Quantification of Methoxyphedrine in Biological Samples using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3270568#quantification-of-methoxyphedrine-in-biological-samples-using-lc-ms-ms]

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